molecular formula C17H12F2N2OS B4548686 3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B4548686
M. Wt: 330.4 g/mol
InChI Key: VXJZSXPWFYHNBI-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H12F2N2OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06384051 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds structurally related to "3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide" reveals insights into their pharmacokinetics and metabolism. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment, showing elimination mainly via feces and extensive metabolism with minimal urinary excretion Renzulli et al., 2011.

Antitumor and Antimicrobial Properties

Compounds within this chemical family have shown potent in vitro cytotoxicity against various cancer cell lines, including breast cancer cells, through the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles Hutchinson et al., 2001. Additionally, derivatives synthesized through microwave-induced methods demonstrated promising antimicrobial activities against a range of bacterial and fungal strains Desai et al., 2013.

Molecular Imaging Applications

Fluorine-18 labeled analogs of benzothiazole derivatives have been investigated for their potential as radiotracers in positron emission tomography (PET) imaging, targeting hypoxia and tau pathology in clinical settings Ohkubo et al., 2021. This highlights the compound's relevance in neurodegenerative disease research and drug development.

Antipathogenic Activity

Thiourea derivatives containing fluorophenyl groups have been synthesized and evaluated for their antibacterial and anti-pathogenic activities, particularly against strains capable of biofilm formation, suggesting potential for novel antimicrobial agents with antibiofilm properties Limban et al., 2011.

Supramolecular Chemistry

The synthesis and characterization of N-(thiazol-2-yl)benzamide derivatives, including their gelation behavior and the influence of non-covalent interactions, demonstrate the compound's role in the development of new materials with potential applications in nanotechnology and material science Yadav & Ballabh, 2020.

Properties

IUPAC Name

3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c1-10-15(11-5-7-13(18)8-6-11)20-17(23-10)21-16(22)12-3-2-4-14(19)9-12/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJZSXPWFYHNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

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